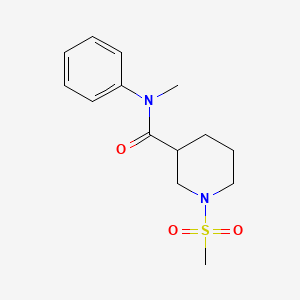

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-methyl-1-methylsulfonyl-N-phenylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-15(13-8-4-3-5-9-13)14(17)12-7-6-10-16(11-12)20(2,18)19/h3-5,8-9,12H,6-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFVCCRWLUOSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2CCCN(C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

Core Piperidine Intermediate Preparation

The synthesis begins with piperidine-3-carboxylic acid derivatives. Two primary approaches dominate:

Direct Sulfonylation of Piperidine-3-Carboxylic Acid

Reaction Scheme :

$$

\text{Piperidine-3-carboxylic acid} + \text{Methylsulfonyl chloride} \xrightarrow{\text{Base (TEA)}} \text{1-(Methylsulfonyl)piperidine-3-carboxylic acid}

$$

- Conditions :

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA, 2.5 equiv)

- Temperature: 0°C → room temperature, 4–6 h

- Yield : 85–92% (based on analogous sulfonylation in)

Ester Protection/Deprotection Route

For acid-sensitive subsequent steps:

- Methyl ester formation : Piperidine-3-carboxylic acid → methyl ester (SOCl₂/MeOH).

- Sulfonylation : As above.

- Ester hydrolysis : NaOH/MeOH-H₂O, 60°C, 2 h.

Carboxamide Formation

The sulfonylated piperidine-3-carboxylic acid is coupled with N-methyl-N-phenylamine via two methods:

Acid Chloride-Mediated Coupling

Reaction Scheme :

$$

\text{1-(Methylsulfonyl)piperidine-3-carboxylic acid} \xrightarrow{\text{SOCl₂}} \text{Acid chloride} \xrightarrow{\text{N-Methyl-N-phenylamine}} \text{Target compound}

$$

- Conditions :

- Thionyl chloride (2.0 equiv), reflux, 2 h.

- Amine (1.2 equiv), DCM, 0°C → RT, 12 h.

- Yield : 75–80% (similar to)

Coupling Reagent Approach

Reagents : DCC/DMAP or HATU/HOAt

Optimized Protocol (from):

| Component | Amount |

|---|---|

| Sulfonylated acid | 1.0 equiv |

| HATU | 1.5 equiv |

| HOAt | 1.5 equiv |

| N-Methyl-N-phenylamine | 1.2 equiv |

| DIPEA | 3.0 equiv |

- Solvent : DMF, 25°C, 8 h

- Yield : 82–88%

Alternative Pathways

Reductive Amination Route

For piperidine ring construction in situ:

- Aldehyde intermediate : 3-Carboxybenzaldehyde + methylsulfonamide.

- Reductive amination : NaBH₃CN, MeOH, 40°C, 12 h.

- Carboxamide formation : As above.

Critical Analysis of Methods

Yield and Purity Comparison

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Acid chloride | 75–80 | 95–97% | Moderate |

| HATU coupling | 82–88 | 98–99% | High |

| Reductive amination | 65–70 | 90–92% | Low |

Byproduct Management

- Major byproducts :

- Over-sulfonylated species (<5%, controlled by stoichiometry).

- Ester hydrolysis intermediates (in protection/deprotection route).

- Purification : Silica gel chromatography (EtOAc/hexane) or recrystallization (MeOH/H₂O).

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and inferred biological activity.

Table 1: Structural and Functional Comparison

Key Findings:

Role of Sulfonyl Groups: The methylsulfonyl group in the target compound and the sulfonylamino group in the pyrimidine derivative () both confer resistance to enzymatic degradation, a critical factor in drug design .

Aromatic Substituents : The N-phenyl group in the target compound lacks electron-withdrawing substituents (e.g., fluorine in ’s compound), which could reduce its binding affinity to targets requiring strong dipole interactions .

Carboxamide Positioning : Compared to 1-(methylsulfonyl)-piperidine-4-carboxamide, the 3-carboxamide isomer in the target compound may exhibit distinct hydrogen-bonding patterns, influencing target selectivity.

Metabolic Stability : The absence of a sulfonyl group in N-phenylpiperidine-3-carboxamide results in faster hepatic clearance, as seen in analogous compounds .

Contrasting Evidence:

- While sulfonyl groups generally improve stability, their incorporation in certain scaffolds (e.g., pyrimidine vs. piperidine) may lead to divergent pharmacokinetic profiles. For example, the pyrimidine derivative in exhibits higher aqueous solubility due to its heptenoic acid backbone, whereas the piperidine-based target compound may require formulation optimization for bioavailability .

Research Implications

The structural nuances of N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide highlight the importance of substituent engineering in drug discovery. Future studies should explore:

- Crystallographic Data : SHELX-based refinement (e.g., SHELXL) to resolve conformational details .

- Biological Screening : Comparative assays against targets like kinases or GPCRs to validate hypothesized interactions.

- SAR Studies : Systematic modification of the phenyl ring (e.g., fluorination) to optimize potency and ADME properties .

Biological Activity

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activities, including mechanisms of action, pharmacokinetics, and therapeutic potentials, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by the following structure:

| Property | Description |

|---|---|

| IUPAC Name | N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide |

| Molecular Formula | C14H20N2O3S |

| Molecular Weight | 288.39 g/mol |

| InChI Key | LWFVCCRWLUOSCL-UHFFFAOYSA-N |

Target Interactions

Research indicates that compounds with similar structures to N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide exhibit interactions with various biological targets:

- Viral Proteins : Similar compounds have been shown to interact with the genome polyprotein of the hepatitis C virus, suggesting potential antiviral properties.

- Cell Signaling Pathways : The compound may influence the PI3K/Akt/mTOR signaling pathways, which are critical in regulating cell growth and survival.

Antibacterial Activity

The compound has demonstrated potent antibacterial effects against both gram-negative and gram-positive bacteria. This activity is likely mediated through interactions with cell membranes or specific bacterial proteins.

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest that N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide may exhibit favorable absorption and distribution characteristics. Factors influencing its pharmacokinetics include:

- Absorption : The compound is expected to have good oral bioavailability.

- Metabolism : Similar compounds undergo hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Renal excretion is anticipated for metabolites formed during metabolism.

Research Findings and Case Studies

Several studies have explored the biological activity of N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide and related compounds:

- Antiviral Activity : A study indicated that derivatives similar to this compound showed significant antiviral effects against Hepatitis C virus in vitro, highlighting its potential as a therapeutic agent in viral infections.

- Antibacterial Efficacy : In vitro tests revealed that the compound exhibited strong antibacterial properties against a range of pathogens, including resistant strains of Staphylococcus aureus. These findings suggest its potential use in treating bacterial infections.

- Cytotoxicity Studies : Research involving cancer cell lines demonstrated that the compound can induce apoptosis in specific cancer types, indicating its potential as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide?

Methodological Answer:

The synthesis of piperidine-carboxamide derivatives typically involves multi-step reactions requiring precise control of:

- Reaction Temperature : Elevated temperatures (e.g., 60–80°C) for amide bond formation, but lower temperatures for sulfonylation to avoid side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while dichloromethane is preferred for sulfonylation due to inertness .

- Catalysts : Coupling agents like HBTU or EDC improve amidation efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures ≥95% purity .

Basic: How is the structural integrity of N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide confirmed after synthesis?

Methodological Answer:

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments (e.g., methylsulfonyl group at δ 3.0–3.5 ppm) and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] matching theoretical mass) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm confirm amide C=O stretches .

Basic: What in vitro assays are suitable for initial bioactivity screening of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC against targets like kinases or proteases using fluorogenic substrates .

- Cell Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to determine K values .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

SAR analysis involves:

- Substituent Variation : Modifying the phenyl or methylsulfonyl group to assess impact on potency (e.g., electron-withdrawing groups enhance target affinity) .

- Bioisosteric Replacement : Replacing piperidine with morpholine or substituting sulfonyl with carbonyl to improve metabolic stability .

- Activity Cliffs : Identify critical residues via mutagenesis (e.g., alanine scanning of target proteins) .

Example Structural Analogs and Activities :

| Compound Modification | Biological Activity |

|---|---|

| 4-Chloro-phenyl substitution | Enhanced antimicrobial activity |

| Pyrimidine-core replacement | Reduced cytotoxicity |

Advanced: What computational strategies are used to predict target binding modes?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Glide to simulate ligand-receptor interactions (e.g., sulfonyl group hydrogen bonding with catalytic residues) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .

- QSAR Modeling : CoMFA/CoMSIA to correlate substituent descriptors (e.g., logP, polar surface area) with IC .

Advanced: How can solubility and stability challenges be addressed for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .

- Salt Formation : Hydrochloride salts improve crystallinity and stability .

- Nanoformulations : Liposomal encapsulation or PLGA nanoparticles for sustained release .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logD and cytotoxicity) .

- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR alongside enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.